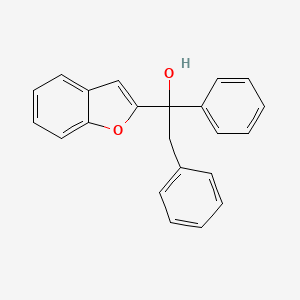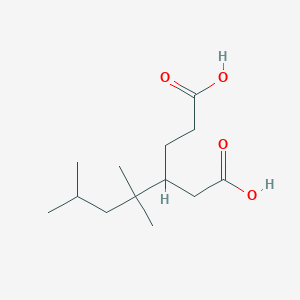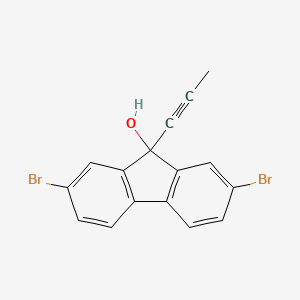
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. The presence of bromine and phenyl groups in this compound makes it a unique compound with distinct chemical properties.
Métodos De Preparación
The synthesis of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2H-pyran-2-one with triphenylphosphine in the presence of a base. The reaction conditions typically include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Análisis De Reacciones Químicas
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine and phenyl groups allows it to form stable interactions with target molecules, leading to its biological effects .
Comparación Con Compuestos Similares
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be compared with other similar compounds such as:
4-Bromo-3,6-dihydro-2H-pyran: This compound has a similar pyran ring structure but lacks the phenyl groups, making it less complex and potentially less reactive.
2H-Pyran, 3,4-dihydro-: This compound is another pyran derivative but does not contain the bromine or phenyl groups, resulting in different chemical properties and reactivity.
3-Bromo-4,5,6-triphenyl-2H-pyran-2-thione: This compound is structurally similar but contains a thione group instead of a ketone group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
87888-38-8 |
|---|---|
Fórmula molecular |
C23H15BrO2 |
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
3-bromo-4,5,6-triphenylpyran-2-one |
InChI |
InChI=1S/C23H15BrO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(26-23(21)25)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
SWJZEQIBXDYBME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


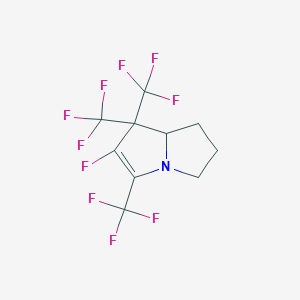
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
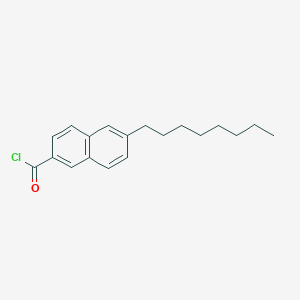
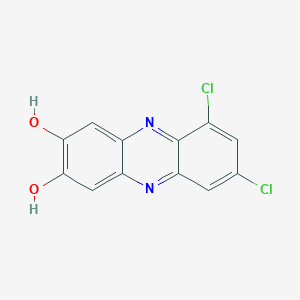
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
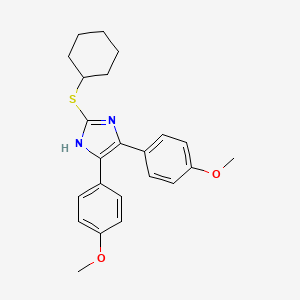
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
